molecular formula C18H21N3O8S B2596493 1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate CAS No. 1351631-38-3

1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate

Cat. No. B2596493
CAS RN: 1351631-38-3
M. Wt: 439.44
InChI Key: MTNBIQBEOGJZLV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrolidine dione group, a piperazine group, and a thiophene group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . It is a basic unit in many biologically active and commercially important compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Thiophene derivatives are known to participate in a variety of reactions due to the presence of the sulfur atom in the ring .

Scientific Research Applications

Anticancer Research

The compound exhibits potential as an anticancer agent . Researchers have investigated its effects on tumor cells, particularly breast cancer cells (MCF-7). Preliminary studies suggest that it induces morphological and nuclear changes in these cells, comparable to the reference drug doxorubicin . Further investigations are warranted to explore its mechanism of action and efficacy.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some thiophene derivatives are known to have anticancer, anti-inflammatory, and antimicrobial properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the biological activity of many thiophene derivatives , it could be of interest in the development of new pharmaceuticals or other biologically active compounds.

properties

IUPAC Name

oxalic acid;1-[2-oxo-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.C2H2O4/c20-12(13-2-1-9-24-13)10-17-5-7-18(8-6-17)16(23)11-19-14(21)3-4-15(19)22;3-1(4)2(5)6/h1-2,9H,3-8,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNBIQBEOGJZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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